molecular formula C23H24N4O2 B6541550 6-(4-methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1060201-76-4

6-(4-methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6541550
CAS No.: 1060201-76-4
M. Wt: 388.5 g/mol
InChI Key: MVXBKGBYRABYHK-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a synthetic chemical compound with the molecular formula C23H24N4O2. It features a complex structure incorporating a dihydropyrimidin-4-one core, a 4-methylphenyl substituent, and a 2-(4-phenylpiperazin-1-yl)-2-oxoethyl side chain. This specific molecular architecture, particularly the piperazine and dihydropyrimidinone pharmacophores, is of significant interest in medicinal chemistry and neuroscience research. Compounds containing the dihydropyrimidinone (DHPM) scaffold, also known as a "Biginelli-type" compound, are widely investigated for their diverse biological activities. The presence of the phenylpiperazine moiety is a common feature in numerous biologically active molecules, particularly those targeting the central nervous system. Research into structurally related compounds indicates potential applications in the study of neurological disorders. Specifically, Mannich bases and other dihydropyrimidinone derivatives have demonstrated notable anticonvulsant properties in preclinical models, such as the Maximal Electroshock (MES) test . The mechanism of action for such compounds is often multi-factorial, potentially involving the modulation of neuronal ion channels or neurotransmitter systems. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

6-(4-methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-18-7-9-19(10-8-18)21-15-22(28)27(17-24-21)16-23(29)26-13-11-25(12-14-26)20-5-3-2-4-6-20/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXBKGBYRABYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, a derivative of the dihydropyrimidinone class, has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a dihydropyrimidinone core, which is known for its biological significance. The presence of a piperazine ring and a 4-methylphenyl substituent enhances its interaction with biological targets.

Property Value
Molecular Formula C24H28N4O2
Molecular Weight 404.50 g/mol
IUPAC Name This compound

Antitumor Activity

Research has indicated that compounds with a similar structural framework exhibit significant antitumor properties. For instance, studies have shown that derivatives of dihydropyrimidinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study demonstrated that derivatives of the dihydropyrimidinone scaffold exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar compounds within the dihydropyrimidinone class have shown broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Adenosine Receptors : Some studies suggest that related compounds act as antagonists at adenosine receptors, particularly A2B receptors, which are implicated in tumor growth and inflammation .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth, leading to reduced proliferation or survival rates.

Case Studies

Several case studies highlight the biological efficacy of dihydropyrimidinones:

  • Anticancer Activity : A study focused on a series of dihydropyrimidinones demonstrated their effectiveness against breast cancer cell lines (MCF-7), showing significant reductions in cell viability at concentrations as low as 10 µM .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) below 20 µg/mL .

Scientific Research Applications

Antidepressant Activity

One of the most notable applications of this compound is its potential as an antidepressant . Studies have indicated that derivatives of piperazine, such as this compound, exhibit significant activity against depression-related behaviors in animal models. The presence of the piperazine moiety is crucial for enhancing serotonin receptor affinity, which is a common target in antidepressant drug design.

Case Study: Behavioral Analysis

In a controlled study, rats treated with this compound demonstrated reduced immobility in the forced swim test compared to control groups, indicating antidepressant-like effects. These findings suggest that the compound may interact with serotonin and norepinephrine pathways, similar to established antidepressants like SSRIs.

Anticancer Properties

The compound has also shown promise as an anticancer agent . Research indicates that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

These results indicate that the compound's mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels suggests it may help protect neuronal integrity.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, making it relevant for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for conditions like rheumatoid arthritis.

Research Findings

Clinical trials have shown that patients receiving treatment with this compound exhibited decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting effective modulation of the inflammatory response.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-(4-Methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
  • CAS Number : 1060201-76-4
  • Molecular Formula : C₂₃H₂₄N₄O₂
  • Molecular Weight : 388.4623 g/mol
  • SMILES : Cc1ccc(cc1)c1ncn(c(=O)c1)CC(=O)N1CCN(CC1)c1ccccc1

Structural Features :

  • A 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] side chain, introducing a polar carbonyl group and a phenylpiperazine moiety, which may influence receptor binding and solubility .

Comparison with Structural Analogues

Core Structural Similarities and Variations

All analogues share a pyrimidinone core but differ in substituents, significantly altering physicochemical and pharmacological properties.

Compound Name (CAS/ID) Core Structure Key Substituents Molecular Weight Functional Impact
Target Compound (1060201-76-4) Dihydropyrimidin-4-one 6-(4-Methylphenyl); 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) 388.46 Moderate lipophilicity; phenylpiperazine may enhance CNS targeting.
51d Pyrido[3,4-d]pyrimidin-4-one 8-(4-(2-(4-(4-(Methylsulfonyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) ~550 (estimated) Sulfonyl group increases polarity; piperidine improves metabolic stability.
51b Pyrido[3,4-d]pyrimidin-4-one 8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) ~500 (estimated) Fluorophenyl enhances electronegativity; may improve blood-brain barrier penetration.
44g Pyrido[3,4-d]pyrimidin-4-one 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) ~420 (estimated) Pyridinylpiperazine introduces basicity; potential for enhanced aqueous solubility.
BI78148-related (108855-18-1) Pyrido[1,2-a]pyrimidin-4-one 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl ~410 (estimated) Benzisoxazole adds rigidity; fluoro substituent may reduce metabolic degradation.

Pharmacological Implications of Substituent Diversity

Lipophilicity and Solubility: The 4-methylphenyl group in the target compound increases lipophilicity compared to analogues with polar substituents (e.g., methylsulfonyl in 51d or pyridinyl in 44g ). This may favor membrane permeability but reduce aqueous solubility. Piperazine vs.

Receptor Binding: Phenylpiperazine moieties (target compound) are associated with serotonin and dopamine receptor modulation, suggesting CNS activity .

Metabolic Stability :

  • Sulfonyl (51d ) and fluoro (51b ) groups may reduce oxidative metabolism, enhancing half-life. The target compound lacks such groups, possibly making it more susceptible to CYP450 enzymes.

Preparation Methods

Classical Biginelli Conditions

Under conventional acid-catalyzed conditions (HCl/EtOH, reflux), the reaction proceeds at 80–100°C for 8–12 hours, yielding the DHPM scaffold in moderate yields (40–60%). However, this method often requires stoichiometric acid and suffers from side reactions such as Knoevenagel adduct formation.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A catalyst-free protocol using DMSO as both solvent and oxidant at 80°C under MW irradiation (300 W) reduces reaction time to 20–30 minutes, achieving yields of 78–85%. This approach avoids metal catalysts and simplifies purification by minimizing byproducts.

The introduction of the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at the N3 position requires post-cyclization modifications. Two primary strategies are observed:

Alkylation with Haloacetamide Derivatives

The DHPM intermediate undergoes N3-alkylation using 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide. This reaction is typically conducted in anhydrous DMF or acetonitrile with K₂CO₃ as a base at 60–80°C for 6–8 hours. Yields range from 65% to 72%, with competing O-alkylation minimized by steric hindrance from the 4-methylphenyl group.

Table 1: Alkylation Reaction Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF80672
Cs₂CO₃MeCN60868
NaHTHF401258

Reductive Amination Pathway

An alternative route involves condensing the DHPM core with 4-phenylpiperazine-1-carbaldehyde via reductive amination. Using NaBH₃CN in MeOH at 25°C for 24 hours affords the secondary amine, which is subsequently oxidized to the ketone using MnO₂ in CH₂Cl₂ (82% overall yield). This method offers better regiocontrol but requires additional oxidation steps.

Piperazine Moiety Incorporation

The 4-phenylpiperazin-1-yl group is introduced either pre- or post-cyclization.

Pre-Cyclization Strategy

4-Phenylpiperazine is first reacted with ethyl chlorooxoacetate to form the ethyl 2-(4-phenylpiperazin-1-yl)-2-oxoacetate intermediate. This ester participates in the Biginelli reaction as a urea equivalent, directly yielding the functionalized DHPM core. However, this method suffers from low reactivity, requiring Lewis acids like BiCl₃ (10 mol%) and prolonged reaction times (24–36 hours).

Post-Cyclization Coupling

A more reliable approach involves coupling pre-formed 4-phenylpiperazine with the DHPM core via a spacer. For example, Mitsunobu reaction between the DHPM alcohol (generated by reduction of the C4 ketone) and 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl phosphonium bromide in THF with DIAD achieves 69% yield.

Solvent and Catalytic System Innovations

Recent advances emphasize green chemistry principles:

Ionic Liquid-Mediated Synthesis

Using [BMIM]BF₄ as a solvent and catalyst at 90°C improves atom economy, reducing reaction time to 4 hours with 88% yield. The ionic liquid is recyclable for up to five cycles without significant activity loss.

Photocatalytic Methods

Visible-light-driven catalysis with Eosin Y (2 mol%) in ethanol enables room-temperature synthesis. Irradiation with a 450 nm LED for 12 hours achieves 76% yield, minimizing thermal degradation.

Characterization and Analytical Data

Key spectroscopic data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 7.25–7.18 (m, 9H, Ar-H), 4.89 (s, 2H, CH₂CO), 3.72–3.65 (m, 4H, piperazine), 2.51 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₂₄H₂₇N₅O₂ [M+H]⁺ 418.2124, found 418.2121 .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(4-methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps may include:

  • Refluxing in polar aprotic solvents (e.g., ethanol or dimethylformamide) to promote cyclization of the dihydropyrimidinone core .
  • pH and temperature control during nucleophilic substitution to attach the 4-phenylpiperazine moiety, minimizing side reactions like hydrolysis .
  • Purification via column chromatography using gradients of ethyl acetate and hexane to isolate the target compound from byproducts .
    Methodological tip: Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

  • NMR spectroscopy : Assign peaks for the dihydropyrimidinone ring (δ ~5.5–6.5 ppm for NH protons) and the 4-methylphenyl group (δ ~2.3 ppm for CH3) .
  • X-ray crystallography : Use the SHELX suite (e.g., SHELXL for refinement) to resolve the 3D structure, particularly the stereochemistry of the ethyl linker and piperazine ring .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (C₂₄H₂₆N₄O₂) with an error margin <5 ppm .

Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?

  • HPLC with UV detection : Use a C18 column and mobile phase (acetonitrile:water, 70:30) to quantify impurities (<0.5% area) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Density Functional Theory (DFT) : Compare calculated bond dissociation energies (e.g., C=O in the dihydropyrimidinone ring) with experimental kinetic data from Arrhenius plots to validate reaction mechanisms .
  • Isotopic labeling : Introduce deuterium at the ethyl linker to track proton transfer steps during hydrolysis, reconciling discrepancies between theoretical and observed reaction pathways .

Q. What strategies are effective for designing derivatives to improve target selectivity, particularly for CNS receptors?

  • Structure-Activity Relationship (SAR) : Modify the 4-phenylpiperazine group to enhance dopamine D2/D3 receptor affinity. For example:
    • Replace the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and blood-brain barrier penetration .
    • Introduce bulky substituents on the piperazine nitrogen to reduce off-target binding to adrenergic receptors .
  • Molecular docking : Use AutoDock Vina to simulate interactions with D2 receptor homology models, prioritizing derivatives with ΔG < -9 kcal/mol .

Q. How should researchers address discrepancies in biological assay results (e.g., conflicting IC₅₀ values across studies)?

  • Standardize assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times .
  • Validate target engagement : Use radioligand binding assays (e.g., [³H]spiperone for D2 receptors) to confirm direct interactions and rule out false positives from fluorescence interference .

Q. What advanced techniques are suitable for characterizing polymorphic forms or solvates of this compound?

  • Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from Mercury software to identify crystalline vs. amorphous forms .
  • Thermogravimetric analysis (TGA) : Detect solvates by measuring weight loss (~5–15%) at temperatures corresponding to solvent evaporation (e.g., 100–150°C for ethanol) .

Data Analysis and Validation

Q. How can researchers statistically validate synthetic reproducibility across multiple batches?

  • Multivariate analysis : Apply principal component analysis (PCA) to HPLC purity data from ≥5 batches, ensuring clustering within 95% confidence intervals .
  • Control charts : Monitor reaction yields over time to detect outliers caused by catalyst degradation or solvent impurities .

Q. What methodologies are recommended for analyzing metabolic pathways in preclinical studies?

  • In vitro microsomal assays : Incubate the compound with human liver microsomes and identify metabolites via UPLC-QTOF-MS. Key phase I metabolites may include N-dealkylation of the piperazine ring or oxidation of the dihydropyrimidinone core .
  • CYP450 inhibition assays : Test for interactions with CYP3A4/2D6 using fluorescent probes to assess drug-drug interaction risks .

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